molecular formula C19H19N5O B12159897 1-(pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide

1-(pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide

カタログ番号: B12159897
分子量: 333.4 g/mol
InChIキー: JPRAXUVQUZUAPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide is a novel synthetic compound provided for research and development purposes. This hybrid molecule incorporates privileged pharmacophores known for diverse biological activities. Its structure features a piperidine carboxamide core linked to a quinoline moiety and a pyrimidine ring, a design strategy often employed in medicinal chemistry to develop potent therapeutic agents. This compound is of significant interest in oncology research. Structurally similar piperidine-carboxamide derivatives have demonstrated potent anti-angiogenic properties, effectively blocking the formation of new blood vessels essential for tumor growth and metastasis, as evaluated in in vivo models like the chick chorioallantoic membrane (CAM) assay . Furthermore, analogous compounds have shown the ability to interact with genetic material, exhibiting DNA cleavage activity that can be leveraged in studies of cytotoxic mechanisms . Beyond oncology, the structural attributes of this compound suggest potential applications in neuroscience research. Quinoline and piperidine scaffolds are frequently investigated for their activity against neurological targets . Compounds featuring these structures are commonly explored as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the study of neurodegenerative conditions such as Alzheimer's disease . Researchers can utilize this chemical probe to investigate these and other novel biological pathways. This product is intended For Research Use Only and is not meant for human or veterinary diagnostic or therapeutic applications.

特性

分子式

C19H19N5O

分子量

333.4 g/mol

IUPAC名

1-pyrimidin-2-yl-N-quinolin-5-ylpiperidine-3-carboxamide

InChI

InChI=1S/C19H19N5O/c25-18(23-17-8-1-7-16-15(17)6-2-9-20-16)14-5-3-12-24(13-14)19-21-10-4-11-22-19/h1-2,4,6-11,14H,3,5,12-13H2,(H,23,25)

InChIキー

JPRAXUVQUZUAPM-UHFFFAOYSA-N

正規SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3=CC=CC4=C3C=CC=N4

製品の起源

United States

準備方法

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 2-aminopyrimidine with 5-chloroquinoline, followed by cyclization with piperidine-3-carboxylic acid. The reaction proceeds under appropriate solvent conditions and yields the desired product.

Industrial Production: In industrial settings, the compound can be synthesized using scalable methods. These typically involve efficient coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, to assemble the key structural components. Optimization of reaction conditions, catalysts, and purification steps ensures high yields and purity.

化学反応の分析

1-(pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide undergoes various chemical transformations:

    Oxidation: The compound can be oxidized to form its corresponding N-oxide or other derivatives.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Substituents on the pyrimidine or quinoline rings can be modified via nucleophilic substitution reactions.

    Cyclization: The piperidine ring can participate in intramolecular cyclization reactions.

Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Major products depend on the specific reaction conditions and substituents present.

科学的研究の応用

Biological Activities

1. Antitumor Activity
Recent studies have demonstrated that compounds similar to 1-(pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide exhibit notable antitumor properties. For instance, derivatives containing quinoline and piperidine moieties have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the pyrimidine and quinoline rings enhances its interaction with bacterial enzymes, leading to effective inhibition .

3. Anti-inflammatory Effects
In the context of inflammation, derivatives of this compound have been shown to inhibit phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses. By inhibiting PDE4, these compounds can increase intracellular levels of cyclic AMP, leading to reduced secretion of pro-inflammatory cytokines such as TNF-alpha . This mechanism makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and asthma.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

Substituent Effect on Activity
Pyrimidine RingEnhances binding affinity to target enzymes
Quinoline MoietyIncreases cytotoxicity against cancer cells
Piperidine GroupContributes to overall stability and bioavailability

Research indicates that modifications at specific positions on the pyrimidine or quinoline rings can significantly alter the compound's potency and selectivity against various biological targets .

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated a series of piperidine derivatives against human cancer cell lines. The results showed that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range, indicating strong antitumor activity .

Case Study 2: Anti-inflammatory Activity
In an animal model of induced inflammation, a derivative of this compound was administered, resulting in a significant reduction in paw edema compared to control groups. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) .

作用機序

この化合物の作用機序は、特定の分子標的に結合することを含みます。たとえば、細胞増殖に関与するキナーゼを阻害したり、GPCR(Gタンパク質共役受容体)シグナル伝達経路を調節したりすることが考えられます。さらなる研究により、正確な相互作用と下流効果を解明する必要があります。

類似化合物との比較

Structural Analogs and Substitution Patterns

The compound’s pyrimidine-piperidine-quinoline architecture distinguishes it from related derivatives. Key structural analogs include:

Compound Name Core Structure Key Substituents Biological Activity Reference
1-(Pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide Pyrimidine + Quinoline Piperidine-3-carboxamide Not specified (hypothesized: kinase inhibition)
(S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide Pyrazolo-pyrimidine Difluorophenyl, pyrrolidine TRK inhibitor (anticancer)
N-(1,2,4-triazolo-[1,5-a]pyrimidin-2-yl)-N'-aroyl thioureas Triazolo-pyrimidine Aroyl thiourea Herbicidal activity
1-(Pyrimidin-2-yl)piperidin-3-ol Pyrimidine Piperidin-3-ol Unknown

Key Observations :

  • Pyrimidine Derivatives: The pyrimidine core is common in bioactive compounds. For example, the TRK inhibitor () replaces quinoline with a pyrazolo-pyrimidine fused ring, enhancing planar stacking interactions critical for kinase binding .
  • Piperidine Modifications : The original compound’s piperidine-3-carboxamide group contrasts with the hydroxyl group in 1-(pyrimidin-2-yl)piperidin-3-ol (). Carboxamide groups often improve metabolic stability compared to hydroxyl substituents .
  • Quinoline vs. Pyridine: Quinoline’s extended aromatic system (vs. pyridine in –8 derivatives like N-(5-fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide) may enhance binding to hydrophobic pockets in biological targets.
Physicochemical Properties

While molecular weight (MW) data for the original compound are unavailable, comparisons can be inferred:

  • TRK Inhibitor (): The difluorophenyl and pyrrolidine groups likely increase MW (>500 g/mol) and logP, aligning with kinase inhibitor trends.
  • Original Compound: The quinoline and pyrimidine rings may confer moderate lipophilicity, while the carboxamide linker enhances solubility relative to pivalamide derivatives.

生物活性

1-(Pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy and neurodegenerative diseases. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C16H16N4O\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}

This structure features a piperidine ring, a pyrimidine moiety, and a quinoline derivative, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and apoptosis.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For example, derivatives that contain both piperidine and quinoline rings have demonstrated potent inhibition of cancer cell lines through:

  • Induction of apoptosis
  • Inhibition of cell proliferation
  • Modulation of signaling pathways associated with tumor growth

In a study comparing various piperidine derivatives, it was found that compounds similar to this compound exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Piperidine Substitution : The presence of cationic nitrogen atoms in the piperidine ring enhances selectivity and inhibitory properties against target enzymes.
  • Quinoline Modification : Alterations in the quinoline moiety can significantly impact the compound's affinity for biological targets, as demonstrated in studies focusing on BCL6 inhibitors .
  • Pyrimidine Influence : The pyrimidine substituent plays a vital role in modulating pharmacokinetic properties and overall bioavailability.

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound and related compounds:

Table 1: Summary of Biological Activities

Study ReferenceCompound TestedIC50 Value (nM)Cell LineActivity
Similar Derivative50FaDuCytotoxic
BCL6 Inhibitor0.7VariousAntiproliferative
Quinoline Derivative30HIVAntiviral

These studies indicate that the compound exhibits promising anticancer and antiviral activities, suggesting its potential as a therapeutic agent.

Q & A

Q. What are the recommended multi-step synthetic routes for 1-(pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized for scalability?

A typical synthesis involves sequential coupling of pyrimidine and quinoline moieties to a piperidine scaffold. Key steps include:

  • Intermediate preparation : Start with functionalized pyrimidine and quinoline precursors (e.g., halogenated derivatives for nucleophilic substitution).
  • Piperidine coupling : Use carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) to attach the quinoline group to the piperidine core.
  • Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization for purity.
    Optimization focuses on solvent selection (DMF or DCM for solubility), temperature control (0–25°C to minimize side reactions), and catalyst screening (e.g., Pd for cross-coupling steps). Scalability requires minimizing moisture-sensitive steps and using flow chemistry for exothermic reactions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the compound’s purity and structural integrity?

  • NMR : 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., quinoline aromatic signals at δ 8.5–9.5 ppm).
  • LC-MS : High-resolution MS for molecular ion verification and HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%).
  • IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and pyrimidine/pyridine ring vibrations .

Q. What are the solubility and stability profiles under physiological conditions, and how do they influence experimental design?

  • Solubility : Poor aqueous solubility (likely <1 µM in PBS) necessitates dimethyl sulfoxide (DMSO) stock solutions (≤10% v/v in assays).
  • Stability : Stable at −20°C in anhydrous DMSO but prone to hydrolysis in aqueous buffers (pH >7.0).
  • Experimental adjustments : Use fresh solutions for cell-based assays and include protease/phosphatase inhibitors in lysate experiments .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to evaluate the compound’s potency against specific targets like kinases or GPCRs?

  • Target selection : Prioritize kinases (e.g., JAK3) or GPCRs (e.g., dopamine receptors) based on structural homology to known ligands .
  • Assay setup :
    • Kinase assays : Use ADP-Glo™ kits with ATP concentrations near Km values.
    • GPCR binding : Radioligand displacement (e.g., [³H]-spiperone for dopamine D3 receptors) with membrane preparations.
  • Validation : Include positive controls (e.g., staurosporine for kinases) and Z’-factor calculations to ensure robustness .

Q. What strategies are effective in resolving contradictions between in vitro binding affinity data and cellular activity profiles?

  • Permeability assessment : Perform Caco-2 monolayer assays to rule out poor membrane penetration.
  • Metabolic stability : Incubate with liver microsomes; low stability (<30% remaining at 1 hr) suggests rapid clearance.
  • Off-target profiling : Use broad-panel kinase/GPCR screens (e.g., Eurofins Cerep) to identify confounding interactions .

Q. How can molecular docking studies be integrated with mutagenesis experiments to validate binding hypotheses for this compound?

  • Docking workflow : Generate homology models (e.g., using AlphaFold) and dock the compound into active sites (AutoDock Vina).
  • Critical residues : Mutate predicted binding site residues (e.g., JAK3 Cys-909 for covalent inhibitors) and test activity loss.
  • Validation : Compare IC50 shifts between wild-type and mutant enzymes .

Q. What computational chemistry approaches are most suitable for predicting off-target interactions and polypharmacology risks?

  • Pharmacophore modeling : Match the compound’s features (e.g., hydrogen bond donors, aromatic rings) to known off-target databases (ChEMBL).
  • Machine learning : Train models on ToxCast data to predict hepatotoxicity or CYP inhibition.
  • Dynamics simulations : Run MD simulations (NAMD/GROMACS) to assess binding mode stability over time .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。